Impureza E de Formoterol (Mezcla de Diastereómeros)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

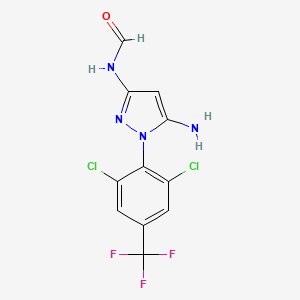

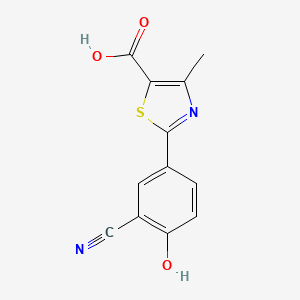

Formoterol Impurity E (Mixture of Diastereomers) is a chemical compound that serves as an impurity reference standard in the pharmaceutical industry. It is related to Formoterol, a long-acting beta2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). The impurity is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is crucial for quality control and regulatory compliance in the production of Formoterol.

Aplicaciones Científicas De Investigación

Formoterol Impurity E is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a reference standard for analytical methods development and validation.

Biology: The compound is used in studies to understand the metabolic pathways and degradation products of Formoterol.

Medicine: It helps in the identification and quantification of impurities in pharmaceutical formulations, ensuring drug safety and efficacy.

Industry: The compound is essential for quality control in the manufacturing of Formoterol, ensuring compliance with regulatory standards

Mecanismo De Acción

Target of Action

Formoterol, the parent compound of Formoterol Impurity E, is a long-acting β2-adrenergic receptor agonist . The primary targets of Formoterol are β2-adrenergic receptors, which are predominantly found in the bronchial smooth muscle cells of the lungs .

Mode of Action

Formoterol binds to β2-adrenergic receptors, leading to the activation of the enzyme adenylate cyclase . This enzyme increases the production of cyclic adenosine monophosphate (cAMP), a secondary messenger involved in signal transduction . The increase in cAMP levels inhibits the release of intracellular calcium ions, resulting in the relaxation of bronchial smooth muscle and bronchodilation .

Biochemical Pathways

The activation of β2-adrenergic receptors by Formoterol triggers a cascade of biochemical events. The primary pathway involves the activation of adenylate cyclase and the subsequent increase in cAMP levels . Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, leading to changes in cell function .

Pharmacokinetics

These processes involve various cytochrome P450 isoenzymes and UDP-glucuronosyltransferase isoenzymes . The metabolites are then excreted, primarily in the urine .

Result of Action

The primary result of Formoterol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This effect helps to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major issue .

Action Environment

The action of Formoterol and its impurities can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual patient factors, such as genetic variations in the metabolizing enzymes, can influence the efficacy and safety profile of the drug .

Safety and Hazards

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Formoterol Impurity E involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 1-(4-benzyloxy-3-nitrophenyl) epoxide, followed by a series of reactions involving reduction, substitution, and cyclization to form the final product. The reaction conditions often include the use of solvents like ethanol and methanol, and reagents such as potassium borohydride and various acids and bases .

Industrial Production Methods: In an industrial setting, the production of Formoterol Impurity E is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures, including the use of high-performance liquid chromatography (HPLC) and mass spectrometry to verify the compound’s identity and purity .

Análisis De Reacciones Químicas

Types of Reactions: Formoterol Impurity E undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or ketone derivatives, while reduction can produce different alcohols or amines .

Comparación Con Compuestos Similares

- Formoterol Impurity A (Mixture of Diastereomers)

- Formoterol Impurity B

- Formoterol Impurity C

- Formoterol Impurity D

- Formoterol Impurity F (Mixture of Diastereomers)

Comparison: Formoterol Impurity E is unique due to its specific stereochemistry and the particular diastereomers it contains. Compared to other impurities, it may have different physical and chemical properties, such as solubility, stability, and reactivity. These differences are crucial for analytical purposes and for understanding the impurity profile of Formoterol .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Formoterol Impurity E involves the use of starting materials that undergo a series of reactions to produce the final product. The pathway is designed to be efficient and cost-effective while minimizing the formation of unwanted byproducts.", "Starting Materials": [ "Formoterol", "Benzylamine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of Formoterol using benzylamine and acetic acid to form the benzyl ether derivative.", "Step 2: Reduction of the benzyl ether derivative using sodium borohydride to form the corresponding alcohol.", "Step 3: Separation of the diastereomers using column chromatography.", "Step 4: Conversion of the alcohol to the corresponding chloride using thionyl chloride.", "Step 5: Reaction of the chloride with sodium hydroxide to form the corresponding diastereomeric mixture.", "Step 6: Extraction of the diastereomeric mixture using ethyl acetate.", "Step 7: Purification of the mixture using recrystallization from methanol and water." ] } | |

Número CAS |

1616967-26-0 |

Fórmula molecular |

C20H26N2O4 |

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxy-3-methylphenyl)propan-2-ylamino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C20H26N2O4/c1-13-8-15(4-7-20(13)26-3)9-14(2)21-11-19(25)16-5-6-18(24)17(10-16)22-12-23/h4-8,10,12,14,19,21,24-25H,9,11H2,1-3H3,(H,22,23) |

Clave InChI |

KMTQWBVDHUNFES-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)CC(C)NCC(C2=CC(=C(C=C2)O)NC=O)O)OC |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)

![(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B602044.png)

![2-[3-Carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic Acid](/img/structure/B602053.png)